Cas no 106921-60-2 (2,2-Dimethyl-3-oxopentanal)

2,2-Dimethyl-3-oxopentanal 化学的及び物理的性質
名前と識別子
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- 2,2-Dimethyl-3-oxopentanal
- 2,2-Dimethyl-3-oxopental
- Pentanal, 2,2-dimethyl-3-oxo-
- PVYBKZHBCCMBPS-UHFFFAOYSA-N
- FCH1163106
- TRA0027544
- AX8250067
- ST24038431
- AM20120716
-
- MDL: MFCD11846616
- インチ: 1S/C7H12O2/c1-4-6(9)7(2,3)5-8/h5H,4H2,1-3H3
- InChIKey: PVYBKZHBCCMBPS-UHFFFAOYSA-N
- SMILES: O=C(C([H])([H])C([H])([H])[H])C(C([H])=O)(C([H])([H])[H])C([H])([H])[H]
計算された属性
- 精确分子量: 128.08376
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 3
- 複雑さ: 125
- トポロジー分子極性表面積: 34.1
じっけんとくせい
- Boiling Point: 165.4±23.0°C at 760 mmHg
- PSA: 34.14
2,2-Dimethyl-3-oxopentanal Security Information
- Signal Word:Warning
- 危害声明: H302
- Warning Statement: P280-P305+P351+P338
- 储存条件:Inert atmosphere,Store in freezer, under -20°C(BD250067)
2,2-Dimethyl-3-oxopentanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1101381-5g |
2,2-dimethyl-3-oxopentanal |
106921-60-2 | 95% | 5g |
$300 | 2024-06-05 | |
Ambeed | A318097-250mg |
2,2-Dimethyl-3-oxopentanal |
106921-60-2 | 98% | 250mg |
$18.0 | 2025-03-05 | |
eNovation Chemicals LLC | D221974-100mg |
2,2-Dimethyl-3-oxopentanal |
106921-60-2 | 97% | 100mg |
$130 | 2024-05-23 | |
Enamine | EN300-7105016-5.0g |
2,2-dimethyl-3-oxopentanal |
106921-60-2 | 94% | 5.0g |
$3273.0 | 2023-07-07 | |
A2B Chem LLC | AB43548-5g |
2,2-Dimethyl-3-oxopentanal |
106921-60-2 | 98% | 5g |
$90.00 | 2024-04-20 | |
Aaron | AR0033M0-5g |
2,2-Dimethyl-3-oxopentanal |
106921-60-2 | 97% | 5g |
$81.00 | 2025-01-21 | |
abcr | AB594190-1g |
2,2-Dimethyl-3-oxopentanal; . |
106921-60-2 | 1g |
€113.20 | 2024-04-20 | ||
Aaron | AR0033M0-250mg |
2,2-Dimethyl-3-oxopentanal |
106921-60-2 | 97% | 250mg |
$13.00 | 2025-01-21 | |
Ambeed | A318097-1g |
2,2-Dimethyl-3-oxopentanal |
106921-60-2 | 98% | 1g |
$38.0 | 2025-03-05 | |
eNovation Chemicals LLC | D953895-5g |
2,2-Dimethyl-3-oxopentanal |
106921-60-2 | 95% | 5g |
$130 | 2024-06-07 |
2,2-Dimethyl-3-oxopentanal 関連文献
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Pier Giorgio Cozzi,Fides Benfatti,Montse Guiteras Capdevila,Alessandro Mignogna tert-butylhydroperoxide promoted catalytic enantioselective Reformatsky reaction with aldehydes. Pier Giorgio Cozzi Fides Benfatti Montse Guiteras Capdevila Alessandro Mignogna Chem. Commun. 2008 3317
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P. Veeraraghavan Ramachandran,J. Subash Chandra,Bodhuri Prabhudas,Debarshi Pratihar,M.Venkat Ram Reddy Org. Biomol. Chem. 2005 3 3812
2,2-Dimethyl-3-oxopentanalに関する追加情報
Professional Introduction to 2,2-Dimethyl-3-oxopentanal (CAS No. 106921-60-2)
2,2-Dimethyl-3-oxopentanal, identified by the Chemical Abstracts Service Number (CAS No.) 106921-60-2, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and synthetic biology due to its unique structural and functional properties. This aldehyde derivative, characterized by a branched aliphatic backbone and an α-hydroxy ketone moiety, serves as a versatile intermediate in the synthesis of various bioactive molecules. Its molecular structure, featuring two methyl groups at the second carbon and a carbonyl group at the third position, imparts distinct reactivity that makes it valuable in both academic research and industrial applications.
The compound’s chemical formula, C7H12O, reflects its composition as an oxygenated hydrocarbon with seven carbon atoms. The presence of the aldehyde group (–CHO) at one end of the molecule enhances its participation in condensation reactions, such as those involving chiral auxiliaries in asymmetric synthesis. Additionally, the α-hydroxy ketone functionality (–CO–CH(OH)–) allows for further derivatization into esters, amides, or enols, making it a pivotal building block in medicinal chemistry. These attributes have positioned 2,2-Dimethyl-3-oxopentanal as a subject of interest for developing novel therapeutic agents.
In recent years, advancements in synthetic methodologies have enabled more efficient production and functionalization of 2,2-Dimethyl-3-oxopentanal. Researchers have leveraged catalytic hydrogenation and oxidation techniques to modify its core structure while preserving its reactivity. For instance, studies have demonstrated its utility in constructing complex cyclic compounds through intramolecular cyclization reactions. Such transformations are particularly relevant in the design of heterocyclic scaffolds, which are prevalent in many pharmacologically active substances. The compound’s ability to undergo facile enolization also makes it a candidate for generating dynamic equilibrium systems useful in drug discovery.
The pharmaceutical relevance of CAS No. 106921-60-2 extends beyond its role as a synthetic intermediate. Emerging research suggests potential applications in the development of enzyme inhibitors and metabolic modulators. The branched aliphatic side chains can be tailored to mimic natural substrates or transition states recognized by biological targets. For example, derivatives of 2,2-Dimethyl-3-oxopentanal have been explored as inhibitors of lipoxygenase enzymes, which play a key role in inflammatory pathways. Such investigations highlight the compound’s versatility and underscore its importance in addressing unmet medical needs.
Moreover, the structural motif of 2,2-Dimethyl-3-oxopentanal has inspired innovative approaches in materials science. Its ability to form stable adducts with metal ions has led to studies on coordination complexes that exhibit unique catalytic or luminescent properties. These findings open new avenues for applying this compound not only in life sciences but also in nanotechnology and advanced material engineering. The interdisciplinary nature of these applications underscores the broad impact of CAS No. 106921-60-2 on scientific progress.
Recent computational studies have further elucidated the mechanistic pathways involving 2,2-Dimethyl-3-oxopentanal. Molecular dynamics simulations combined with quantum chemical calculations have provided insights into how this compound interacts with biological macromolecules such as proteins and nucleic acids. These computational models aid experimentalists by predicting optimal reaction conditions and identifying potential side products. Such high-level analytical techniques are becoming indispensable tools for optimizing synthetic routes and enhancing yields.
The industrial significance of C7H12O, as represented by CAS No. 106921-60-2, is also reflected in its commercial availability from specialized chemical suppliers worldwide. High-purity grades are often utilized in research laboratories where precision is paramount for developing novel compounds without unwanted impurities that could interfere with biological assays or catalytic processes. The reliability of these suppliers ensures that researchers can focus on their core scientific objectives without compromising on material quality.
In conclusion, 2,2-Dimethyl-3-oxopentanal (CAS No. 106921-60-2) stands as a multifaceted compound with far-reaching implications across multiple scientific disciplines. Its unique structural features enable diverse synthetic applications while its reactivity facilitates exploration into new therapeutic modalities and advanced materials. As research continues to uncover novel functions and applications for this molecule, CAS No 106921 -60 - 2 will undoubtedly remain at forefrontof scientific innovation contributingto both fundamental understandingand practical advancementsin chemistryand beyond .
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